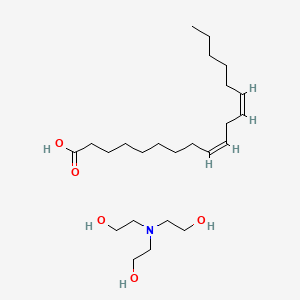
Triethanolamine linoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethanolamine linoleate is a chemical compound formed by the reaction of triethanolamine and linoleic acid. Triethanolamine is a tertiary amine and triol, while linoleic acid is an unsaturated omega-6 fatty acid. This compound is commonly used in various industrial and cosmetic applications due to its surfactant and emulsifying properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethanolamine linoleate is synthesized by esterification of triethanolamine with linoleic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to promote ester formation. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where triethanolamine and linoleic acid are mixed in a specific molar ratio. The mixture is then heated to a temperature of around 150-200°C, and a catalyst is added to accelerate the reaction. The reaction mixture is continuously stirred to ensure uniformity, and the progress of the reaction is monitored using analytical techniques such as gas chromatography. Once the reaction is complete, the product is purified through distillation or other separation methods to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Triethanolamine linoleate can undergo various chemical reactions, including:
Oxidation: The linoleate moiety can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The ester linkage can be reduced to form the corresponding alcohol and acid.
Substitution: The hydroxyl groups of triethanolamine can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Alcohols and acids.
Substitution: Alkylated triethanolamine derivatives
Scientific Research Applications
Triethanolamine linoleate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants
Mechanism of Action
The mechanism of action of triethanolamine linoleate involves its ability to act as a surfactant, reducing the surface tension between different phases in a mixture. This property allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. The linoleate moiety can also interact with cell membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Triethanolamine Oleate: Similar in structure but derived from oleic acid instead of linoleic acid.
Diethanolamine Linoleate: Contains two ethanolamine groups instead of three.
Monoethanolamine Linoleate: Contains one ethanolamine group.
Uniqueness: Triethanolamine linoleate is unique due to its combination of triethanolamine and linoleic acid, which imparts specific surfactant and emulsifying properties. The presence of three hydroxyl groups in triethanolamine allows for multiple interactions with other molecules, enhancing its functionality in various applications .
Properties
CAS No. |
67674-19-5 |
|---|---|
Molecular Formula |
C24H47NO5 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);8-10H,1-6H2/b7-6-,10-9-; |
InChI Key |
WXXOHSFUHUTFKS-NBTZWHCOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Related CAS |
65150-85-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


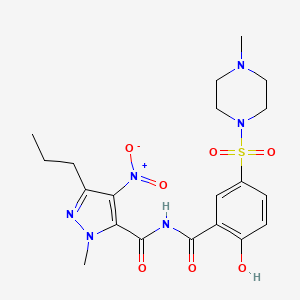
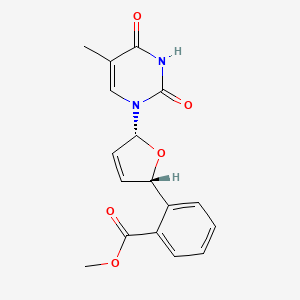
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
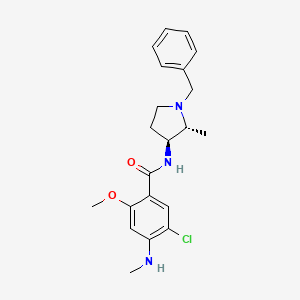
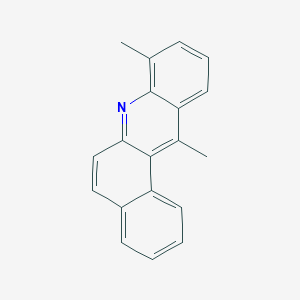
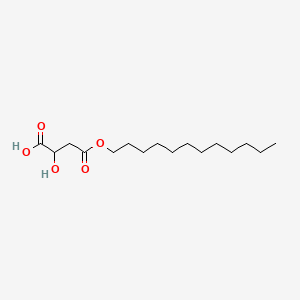
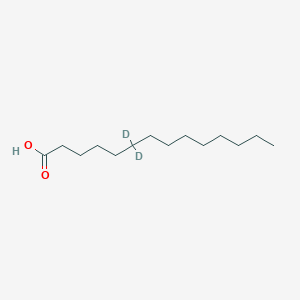
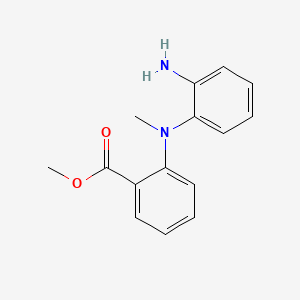
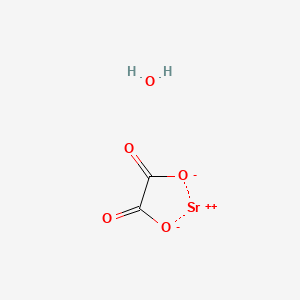
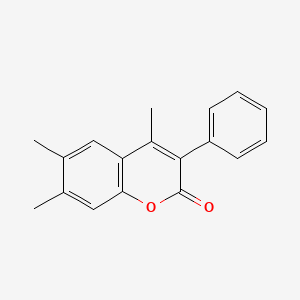
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)

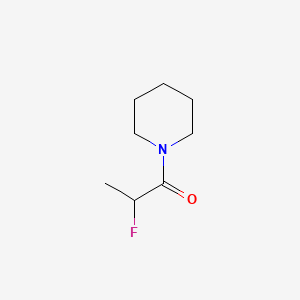
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
